molecular formula C2H8ClN B045346 Ethylamine hydrochloride CAS No. 557-66-4

Ethylamine hydrochloride

Cat. No.: B045346
CAS No.: 557-66-4
M. Wt: 81.54 g/mol
InChI Key: XWBDWHCCBGMXKG-UHFFFAOYSA-N
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Description

Ethylamine hydrochloride, also known as ethanamine hydrochloride, is an organic compound with the chemical formula C₂H₇N·HCl. It is a colorless to white crystalline solid that is highly soluble in water. This compound is widely used in various chemical reactions and industrial applications due to its reactivity and versatility.

Mechanism of Action

Target of Action

Ethylamine hydrochloride, also known as ethanamine hydrochloride, is an organic compound with the formula C2H8ClN Amines, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Ethylamine, the base form of this compound, is a nucleophilic base, similar to amines . It can accept a proton (H+) from an acid to form an ammonium ion . For example, with hydrochloric acid, you would end up with a solution containing ethylammonium chloride . This reaction is a typical behavior of amines where the nitrogen’s lone pair electrons are involved .

Biochemical Pathways

Amines are known to participate in various biochemical reactions, including the formation of ammonium compounds with halogen derivatives . In the case of incomplete metabolism, ethylamine can accumulate in high extracellular quantities, limiting the growth of the bacterium and weakening ATP regeneration, thereby inhibiting the synthesis of certain compounds .

Pharmacokinetics

It’s known that ethylamine, the base form of this compound, is a colorless gas that condenses just below room temperature to a liquid miscible with virtually all solvents . This suggests that it could have good bioavailability due to its solubility.

Result of Action

The reaction of amines with acids, such as ethylamine with hydrochloric acid, results in the formation of ammonium ions . This reaction could potentially alter the pH balance in a biological system, leading to various physiological effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be hygroscopic, meaning it can absorb moisture from the environment . It’s soluble in water and miscible with virtually all solvents . It’s also known to have a strong ammonia-like odor . Therefore, factors such as humidity, temperature, and pH could potentially influence its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylamine hydrochloride can be synthesized through several methods:

    Reaction of Ethylamine with Hydrochloric Acid: The most straightforward method involves the reaction of ethylamine (C₂H₇N) with hydrochloric acid (HCl) to form this compound (C₂H₇N·HCl). The reaction is typically carried out in an aqueous solution. [ \text{C}_2\text{H}_7\text{N} + \text{HCl} \rightarrow \text{C}_2\text{H}_7\text{N·HCl} ]

Industrial Production Methods:

    Reductive Amination: Ethylamine can be produced industrially by the reductive amination of acetaldehyde with ammonia in the presence of hydrogen and a catalyst. The resulting ethylamine is then reacted with hydrochloric acid to form this compound. [ \text{CH}_3\text{CHO} + \text{NH}_3 + \text{H}_2 \rightarrow \text{C}_2\text{H}_7\text{N} + \text{H}_2\text{O} ] [ \text{C}_2\text{H}_7\text{N} + \text{HCl} \rightarrow \text{C}_2\text{H}_7\text{N·HCl} ]

Types of Reactions:

  • Acid-Base Reactions: this compound can react with bases to form ethylamine and the corresponding salt. [ \text{C}_2\text{H}_7\text{N·HCl} + \text{NaOH} \rightarrow \text{C}_2\text{H}_7\text{N} + \text{NaCl} + \text{H}_2\text{O} ]

  • Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the ethylamine group acts as a nucleophile.

Common Reagents and Conditions:

    Hydrochloric Acid: Used to form this compound from ethylamine.

    Sodium Hydroxide: Used to liberate ethylamine from this compound.

Major Products:

    Ethylamine: Formed when this compound reacts with a base.

    Salts: Such as sodium chloride, formed as by-products in acid-base reactions.

Scientific Research Applications

Ethylamine hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of various compounds.

    Biology: Utilized in the preparation of buffers and as a precursor for the synthesis of biologically active molecules.

    Medicine: Employed in the synthesis of pharmaceuticals, including local anesthetics and antihistamines.

    Industry: Used in the production of rubber accelerators, pesticides, and corrosion inhibitors.

Comparison with Similar Compounds

Ethylamine hydrochloride can be compared with other similar compounds such as:

    Mthis compound (CH₃NH₂·HCl): Similar in structure but with one less carbon atom. It has similar reactivity but different physical properties.

    Dithis compound (C₄H₁₁N·HCl): Contains an additional ethyl group, making it bulkier and affecting its reactivity and solubility.

    Trithis compound (C₆H₁₅N·HCl): Contains three ethyl groups, further increasing its bulk and altering its chemical behavior.

Uniqueness of this compound:

    Versatility: this compound’s balance of size and reactivity makes it a versatile reagent in both laboratory and industrial settings.

    Solubility: Its high solubility in water and other solvents makes it easy to handle and use in various reactions.

Properties

IUPAC Name

ethanamine;hydrochloride
Source PubChem
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InChI

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBDWHCCBGMXKG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.Cl
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Molecular Formula

C2H8ClN
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Related CAS

75-04-7 (Parent)
Record name Ethylamine hydrochloride
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DSSTOX Substance ID

DTXSID8060323
Record name Ethylamine hydrochloride
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Molecular Weight

81.54 g/mol
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Physical Description

Solid; [Merck Index] Cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Ethylamine hydrochloride
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Vapor Pressure

0.000362 [mmHg]
Record name Ethylamine hydrochloride
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CAS No.

557-66-4
Record name Ethylamine hydrochloride
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Record name Ethylamine hydrochloride
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Record name Ethanamine, hydrochloride (1:1)
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Record name Ethylamine hydrochloride
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Record name Ethylammonium chloride
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Record name ETHYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Ethylamine hydrochloride has the molecular formula C2H7N•HCl and a molecular weight of 81.54 g/mol.

A: Yes, several studies utilize spectroscopic techniques to characterize this compound and related compounds. For example, [] utilizes 1H NMR and 13C NMR, UV, IR, and elemental analyses to confirm the structures of synthesized bis-Mannich bases and their piperidinol hydrochloride derivatives. Another study [] uses 1H NMR to determine the optimal conditions for the in situ formation and storage of chloroethylaziridine, a compound derived from bis(2-chloroethyl)amine hydrochloride.

A: Research on sigma(1) ligands designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]this compound (NE-100) reveals that the alkyl group on the 1-position carbon of 2-[4-methoxy-3-(2-phenylethyl)phenyl]ethylamine derivatives influences sigma(1) binding affinity. Specifically, compounds with a butyl or 3-methybutyl group at this position, such as NE-537 and NE-535, exhibit potent and selective sigma(1) affinity [, ].

A: Studies have shown that the presence of olefinic bonds in Mannich bases generally enhances their cytotoxicity compared to analogues lacking this functional group []. Additionally, converting bis Mannich bases to their corresponding piperidine derivatives, such as 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, significantly increases their potency against murine and human tumor cells [].

A: this compound can be used as a surface modifier for graphene oxide. One study successfully grafted poly(methyl methacrylate) (PMMA) brushes onto graphene oxide using a novel initiator containing an this compound moiety. The resulting PMMA-decorated graphene oxide exhibited high dispersibility and formed lyotropic liquid crystals in suspension [].

A: Yes, this compound is a versatile building block in organic synthesis and has been used in the preparation of various pharmaceuticals. For instance, it serves as a key intermediate in synthesizing [1,2-3H]apadenoson, an adenosine A2a receptor agonist []. It is also used in the synthesis of ritodrine hydrochloride, a drug used to stop premature labor [].

ANone: The stability of this compound can vary depending on factors such as temperature, pH, and the presence of other chemicals. While specific stability data for this compound might require further investigation, its use as a reagent and intermediate in various synthetic procedures suggests reasonable stability under controlled conditions.

ANone: Various analytical techniques are employed to characterize this compound and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to determine the structure and purity of synthesized compounds [, , ].
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and confirm the structure of compounds [].
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to analyze the electronic transitions within molecules and can be applied for quantification purposes [].
  • Elemental Analysis: This method determines the percentage composition of elements in a compound, confirming its purity and elemental composition [].
  • Mass Spectrometry (MS): MS is used to determine the molecular weight and identify fragmentation patterns of compounds, providing valuable structural information [, ].
  • High-Performance Liquid Chromatography (HPLC): This technique is widely used to separate, identify, and quantify compounds in a mixture [].

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